3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(5-cyano-2-fluorophenyl)phenol (95%) is a compound belonging to the phenolic class of organic compounds. It is a white powder with a melting point of 97-99°C and a molecular weight of 246.57 g/mol. The compound is widely used in scientific research due to its unique properties, such as its ability to form a complex with various proteins and its ability to act as a catalyst in certain biochemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, leading to changes in the structure or activity of these proteins and enzymes. This can lead to changes in the biochemical pathways of cells, which can in turn lead to changes in the physiological effects of the cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% are not fully understood. However, it is believed that the compound can inhibit certain protein kinases, leading to changes in the biochemical pathways of cells. This can lead to changes in the physiological effects of the cells, such as increased or decreased activity. In addition, the compound can bind to metal complexes, which can lead to changes in the structure and function of proteins and enzymes, leading to changes in the biochemical pathways of cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% in laboratory experiments include its relatively low cost, its ability to form a complex with various proteins and its ability to act as a catalyst in certain biochemical reactions. The major limitation of using this compound in laboratory experiments is its potential toxicity. Therefore, it is important to use the compound with caution, as it should not be used in excess or in concentrations that could be harmful to laboratory personnel or animals.
Future Directions
There are numerous possible future directions for the use of 3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% in scientific research. These include investigating the effects of the compound on other proteins and enzymes, exploring its potential use as an inhibitor of other proteins and enzymes, and studying its effects on the structure and function of DNA. Additionally, future research could explore the potential of the compound as a drug or therapeutic agent, as well as its potential use in the diagnosis and treatment of diseases.
Synthesis Methods
3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% can be synthesized through a series of steps. The first step is to react phenol with 4-chloro-5-cyano-2-fluoro-benzoyl chloride in the presence of a base such as pyridine. This reaction produces 4-chloro-5-cyano-2-fluorophenyl phenol. The product is then treated with sodium hydroxide to form the desired product, 3-chloro-5-(5-cyano-2-fluorophenyl)phenol, 95%.
Scientific Research Applications
3-Chloro-5-(5-cyano-2-fluorophenyl)phenol, 95% is widely used in scientific research due to its unique properties. It has been used as an inhibitor of protein kinases and as a ligand for metal complexes. It has also been used to study the structure and function of proteins and to investigate the effects of drugs on the biochemical pathways of cells. In addition, it has been used to study the mechanism of action of enzymes and to study the structure and function of DNA.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-4-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBXXEWPRVOQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685950 |
Source
|
Record name | 3'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(5-cyano-2-fluorophenyl)phenol | |
CAS RN |
1262002-79-8 |
Source
|
Record name | 3'-Chloro-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.